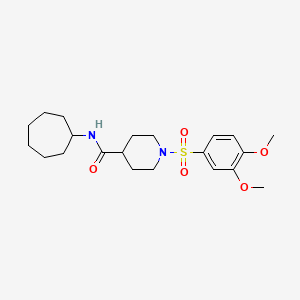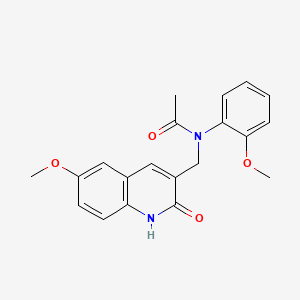
N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide, commonly known as N-(2-chloro-phenyl)-2-{[4-(phenylsulfamoyl)phenyl]oxy}acetamide (CPOA), is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPOA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs can prevent the invasion and metastasis of cancer cells. N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and regulate glucose metabolism. N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide. One area of research is the development of more effective synthesis methods for N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide. Another area of research is the identification of its precise mechanism of action. This could involve the use of molecular modeling and structural studies to determine the binding sites of N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide on its target proteins. Furthermore, more studies are needed to determine the efficacy of N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide in animal models of cancer, inflammation, and diabetes. Finally, the potential use of N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide as a therapeutic agent in humans needs to be explored further.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide involves the reaction of 2-chloroaniline with 4-aminophenyl sulfone in the presence of potassium carbonate to form 2-chloro-N-(4-sulfamoylphenyl)aniline. This intermediate compound is then reacted with 4-bromophenoxyacetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to form N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Several studies have shown that N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2-chlorophenyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide has been studied for its potential use in the treatment of diabetes by regulating glucose metabolism.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-18-8-4-5-9-19(18)22-20(24)14-27-16-10-12-17(13-11-16)28(25,26)23-15-6-2-1-3-7-15/h1-13,23H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWALGIXQXYFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)
![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)
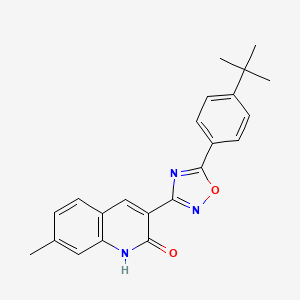

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)
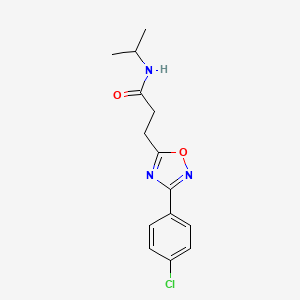
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)
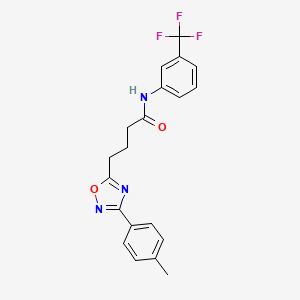

![N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)
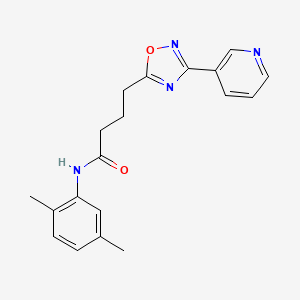
![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)
